molecular formula C16H16N2O2S2 B2515370 ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate CAS No. 400087-17-4

ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate

Cat. No. B2515370
CAS RN: 400087-17-4
M. Wt: 332.44
InChI Key: KCRGAMRWKYOIJU-UHFFFAOYSA-N
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Description

The compound ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. Pyrazole derivatives are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the use of annulation methods, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, where a Knoevenagel approach is used followed by a cyclocondensation reaction . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate involves the treatment of a precursor with ethyl 2-cyano-3,3-dimethylthioacrylate . These methods highlight the regioselectivity and the ability to introduce various substituents into the pyrazole ring, which is crucial for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal . The dihedral angles between the planes of the pyrazole ring and adjacent benzene rings, as well as the presence of intermolecular interactions such as hydrogen bonding and π-π stacking, are important features that can influence the properties and reactivity of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, diazotization, and coupling reactions, to afford a wide range of heterocyclic compounds . These reactions are often used to synthesize biologically active molecules and can be tailored to produce specific structural motifs.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their melting points, solubility, and stability, are influenced by their molecular structure. The presence of different substituents can significantly affect these properties . Additionally, the biological activities, such as fungicidal and plant growth regulation activities, are also determined by the specific functional groups present in the molecule . Theoretical calculations, including density functional theory (DFT), are used to predict and compare the electronic structure-property relationships of these compounds .

Scientific Research Applications

Antimicrobial Activities

The synthesis of heterocyclic compounds based on thieno[3,2-c]pyrazole derivatives, including close relatives of the specified compound, has been explored for antimicrobial evaluation. These compounds demonstrated moderate to high antimicrobial activity against various microorganisms, such as fungi and bacteria, showcasing their potential in antimicrobial applications (Aly, 2016).

Structural Analysis and Spectroscopic Characterization

Studies have detailed the synthesis, spectroscopic characterization, and structural analysis of compounds closely related to ethyl 1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylate. These investigations include single crystal X-ray diffraction and Density Functional Theory (DFT) studies to understand the compounds' molecular geometry and electronic structure-property relationships (Viveka et al., 2016).

Synthesis of New Analgesic and Anti-inflammatory Agents

Research has been conducted on the synthesis of new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including structures akin to the target compound, for their potential analgesic and anti-inflammatory activities. These studies highlight the promise of these compounds as lead molecules for developing new classes of analgesic and anti-inflammatory drugs, offering insights into their pharmacological potential (Gokulan et al., 2012).

Corrosion Inhibition

Pyranopyrazole derivatives, related to the compound , have been examined as novel corrosion inhibitors for mild steel, relevant for industrial applications such as the pickling process. These studies show the compounds' efficacy in protecting metal surfaces against corrosion, linking their chemical properties to practical industrial applications (Dohare et al., 2017).

Development of Heterocyclic Systems

Research into the synthesis of unsymmetrical disubstituted 1,3,4-oxadiazoles and triazolo[3,4-b]thiadiazoles bearing the thieno[2,3-c]pyrazolo moiety has expanded the scope of heterocyclic chemistry. These studies contribute to the broader understanding of creating novel heterocyclic systems with potential applications in various chemical and pharmaceutical fields (Patil et al., 2014).

properties

IUPAC Name

ethyl 1-methyl-3-(phenylsulfanylmethyl)thieno[2,3-c]pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S2/c1-3-20-16(19)14-9-12-13(17-18(2)15(12)22-14)10-21-11-7-5-4-6-8-11/h4-9H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGAMRWKYOIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)N(N=C2CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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